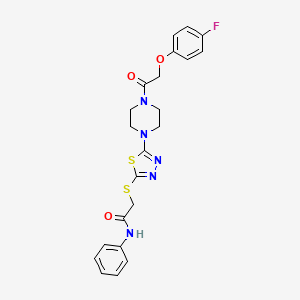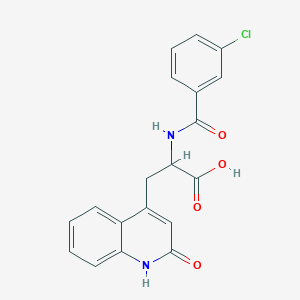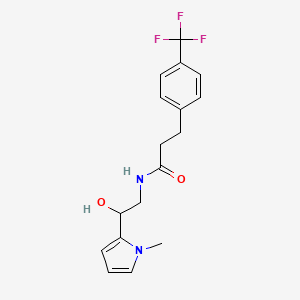![molecular formula C10H15NO B2873434 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 94994-13-5](/img/structure/B2873434.png)
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile” is a chemical compound with the molecular formula C10H15NO . It is related to “4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid”, which has a CAS Number of 828-52-4 .
Molecular Structure Analysis
The molecular structure of “4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile” can be represented by the SMILES stringC1CC2(CCC1(CC2)CO)C#N . This indicates that the molecule contains a bicyclic structure with a hydroxymethyl group and a carbonitrile group attached.
Applications De Recherche Scientifique
Impact and Thermal Sensitiveness in Energetic Materials
The compound’s derivatives, particularly those with hydroxymethyl substitution, have been studied for their impact sensitivity and thermal decomposition behavior. This is crucial for the safety profiles of energetic materials, which are substances or mixtures that release energy through exothermic reactions. The hydroxymethyl group in the compound leads to more rapid thermodecomposition, making it a significant subject of study in the field of energetic materials .
Bioactive Molecule Discovery
The cage motifs of compounds like 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile are of burgeoning interest in bioactive molecule discovery. These structures are explored as bioisosteres, which are molecules or substructures with similar physical or chemical properties that produce similar biological effects. The compound’s structure allows for the exploration of chemical space and structure-activity relationships (SAR), which are essential in medicinal chemistry .
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. This process is important for creating compounds with specific three-dimensional orientations, which can be critical for their biological activity. The enantioselective synthesis under metal-free conditions is particularly noteworthy as it provides a more environmentally friendly and potentially less toxic approach .
Natural Product Synthesis
Bicyclo[2.2.2]octane structures are found in a variety of natural products, such as atisanes and daphmanidin-type alkaloids. The compound serves as a key intermediate in the synthesis of these natural products, which can have significant pharmacological effects .
Antibacterial Activity
One of the notable applications of the compound is in the synthesis of platencin analogues. Platencin is an antibiotic that blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens. The synthesis of platencin analogues is crucial for developing new antibiotics, especially in the face of increasing antibiotic resistance .
Transparent Porous Materials
The compound has been utilized in the preparation of transparent porous materials, such as metal–organic frameworks (MOFs). These materials have tunable pore sizes and can be used to study molecules under confined spaces. The transparency is particularly important for optical studies and potential applications in photonics .
Molecular Rotor Synthesis
The bicyclo[2.2.2]octane core unit of the compound is used in the synthesis of molecular rotors. These are molecules that can rotate around a single bond in response to external stimuli. Molecular rotors have potential applications in nanotechnology and materials science .
Drug-like Property Enhancement
The compound’s structure is utilized to enhance the drug-like properties of lead candidates in pharmaceutical research. This is part of the concept known as “escaping from flatland,” where saturated cage hydrocarbons are used to improve the pharmacokinetic and pharmacodynamic profiles of drugs .
Safety and Hazards
Propriétés
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-9-1-4-10(8-12,5-2-9)6-3-9/h12H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTJUGZBCSYSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2873351.png)
![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)
![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)
![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)


![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)
![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)